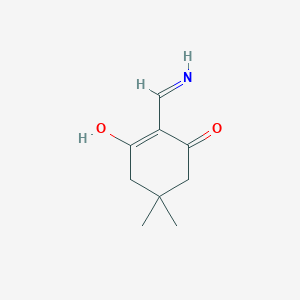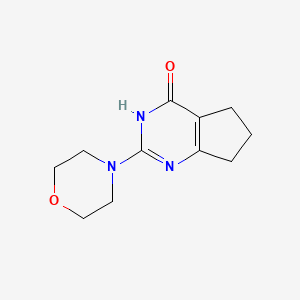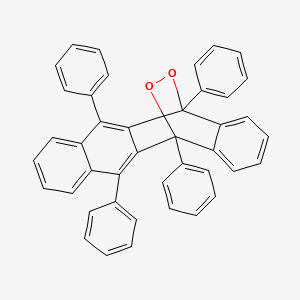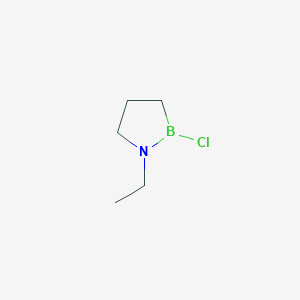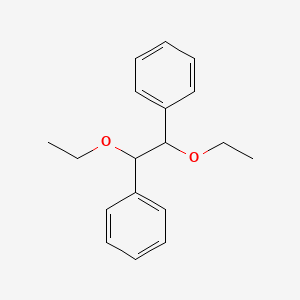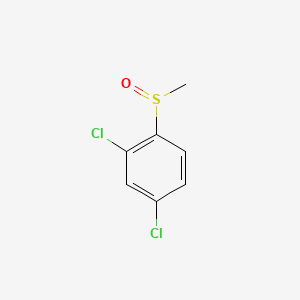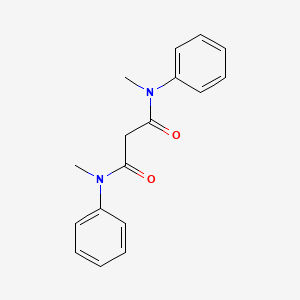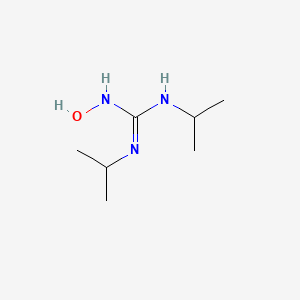
N-Hydroxy-N',N''-dipropan-2-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N’,N’'-dipropan-2-ylguanidine: is an organic compound that belongs to the class of N-hydroxyguanidines These compounds are characterized by the presence of a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine typically involves the reaction of guanidine derivatives with hydroxylamine or its derivatives under controlled conditions. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Applications De Recherche Scientifique
N-Hydroxy-N’,N’'-dipropan-2-ylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-N’,N’'-dipropan-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function.
Comparaison Avec Des Composés Similaires
N-Hydroxyguanidine: Shares the N-hydroxyguanidine core structure but lacks the propan-2-yl groups.
N-Hydroxy-N’,N’'-dimethylguanidine: Similar structure with methyl groups instead of propan-2-yl groups.
N-Hydroxy-N’,N’'-diethylguanidine: Contains ethyl groups instead of propan-2-yl groups.
Uniqueness: N-Hydroxy-N’,N’'-dipropan-2-ylguanidine is unique due to the presence of propan-2-yl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. These structural differences can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
36859-80-0 |
|---|---|
Formule moléculaire |
C7H17N3O |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1-hydroxy-2,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C7H17N3O/c1-5(2)8-7(10-11)9-6(3)4/h5-6,11H,1-4H3,(H2,8,9,10) |
Clé InChI |
VIJLEVADIQUTCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=NC(C)C)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



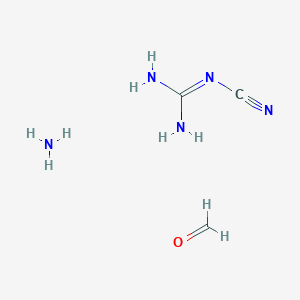
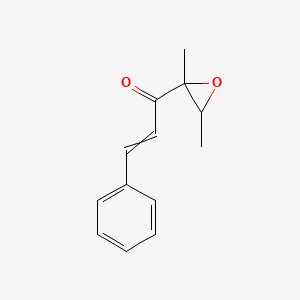
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)

